Product packaging for d[Leu4,Orn8]VP(Cat. No.:)

d[Leu4,Orn8]VP

Cat. No.: B10848036
M. Wt: 1012.2 g/mol
InChI Key: FVVIZMMVAAKOOP-QJCLFNHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

d[Leu4,Orn8]VP is a synthetic peptide analogue of Arginine Vasopressin (AVP), designed for advanced pharmacological research. It is characterized by a deamination at position 1 and specific amino acid substitutions at positions 4 (Leucine) and 8 (Ornithine). This structure is engineered to modulate its binding affinity and selectivity for the various vasopressin receptor subtypes (V1a, V1b, V2). As a research tool, this compound is valuable for investigating the diverse physiological roles of vasopressin, which include water balance, vascular tone, stress response, and coagulation. Studies on structurally similar analogs, such as those modified at position 8, have demonstrated utility in exploring renal function, cardiovascular regulation, and hematopoiesis, particularly the proliferation and differentiation of erythroid progenitor cells . This compound is supplied as a high-purity lyophilized powder. It is intended for in vitro applications and animal studies in a controlled research setting. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H65N11O11S2 B10848036 d[Leu4,Orn8]VP

Properties

Molecular Formula

C46H65N11O11S2

Molecular Weight

1012.2 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N11O11S2/c1-26(2)20-31-41(63)55-34(23-37(48)59)44(66)56-35(46(68)57-18-7-11-36(57)45(67)52-30(10-6-17-47)40(62)50-24-38(49)60)25-70-69-19-16-39(61)51-32(22-28-12-14-29(58)15-13-28)42(64)54-33(43(65)53-31)21-27-8-4-3-5-9-27/h3-5,8-9,12-15,26,30-36,58H,6-7,10-11,16-25,47H2,1-2H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,65)(H,54,64)(H,55,63)(H,56,66)/t30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

FVVIZMMVAAKOOP-QJCLFNHPSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

Chemical Synthesis and Structural Modifications of D Leu4,orn8 Vp and Analogues

Peptide Synthesis Methodologies

The construction of peptide backbones for vasopressin analogues is predominantly achieved through solid-phase peptide synthesis (SPPS), a revolutionary technique that has greatly facilitated the creation of these complex molecules. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Protocols (e.g., Merrifield Method)

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone for producing synthetic peptides like d[Leu4,Orn8]VP and its analogues. unt.edulibretexts.org This method involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids in a stepwise manner. libretexts.orgnih.gov The key advantage of SPPS is that excess reagents and by-products are removed by simple filtration and washing, which streamlines the purification process at each step. nih.govluxembourg-bio.com

The synthesis is carried out in the C-to-N direction. The general cycle for adding a single amino acid involves two main steps: deprotection and coupling. nih.gov First, the temporary protecting group on the α-amino group of the resin-bound peptide is removed. Next, the subsequent N-α-protected amino acid is activated and coupled to the newly freed amino group, forming a new peptide bond. luxembourg-bio.com This cycle is repeated until the desired peptide sequence is assembled.

Two primary chemical strategies are employed in SPPS:

Boc/Bzl (tert-butyloxycarbonyl/benzyl): This older strategy uses the acid-labile Boc group for temporary N-α-protection and benzyl-based groups for side-chain protection. Final cleavage from the resin requires a strong acid like hydrofluoric acid (HF).

Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl): This is the more common modern approach. The base-labile Fmoc group is used for N-α-protection, while acid-labile tBu-based groups protect side chains. luxembourg-bio.com This allows for milder final cleavage conditions, typically using trifluoroacetic acid (TFA). luxembourg-bio.com

Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. libretexts.org The synthesis of vasopressin analogues also requires an additional step to form the critical disulfide bridge between the cysteine residues at positions 1 and 6, which is essential for the peptide's cyclic structure and biological activity. derangedphysiology.com

StepProcedurePurpose
1. Resin Preparation The selected solid support (e.g., Merrifield or Wang resin) is swollen in an appropriate solvent.To prepare the resin for the attachment of the first amino acid.
2. First Amino Acid Attachment The C-terminal amino acid (Ornithine in this compound) is covalently linked to the resin.To anchor the nascent peptide chain to the solid support. libretexts.org
3. Deprotection The temporary N-α-protecting group (e.g., Fmoc) is removed from the attached amino acid.To expose the amino group for the next coupling reaction. nih.gov
4. Washing The resin is washed with solvents to remove excess deprotection reagent and by-products.To purify the resin-bound peptide before the next step. luxembourg-bio.com
5. Coupling The next N-α-protected amino acid in the sequence is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin.To form a new peptide bond and elongate the peptide chain. peptide.com
6. Washing The resin is washed again to remove excess amino acid and coupling reagents.To ensure the reaction is clean and complete.
7. Repeat Cycle Steps 3-6 are repeated for each subsequent amino acid in the sequence.To assemble the complete linear peptide.
8. Final Cleavage The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed, typically with a strong acid like TFA.To release the crude peptide into solution.
9. Cyclization The linear peptide undergoes oxidation to form the disulfide bridge between Cys-1 and Cys-6.To create the final, biologically active cyclic structure.

Segment-based Synthetic Strategies

For the synthesis of very large peptides or small proteins, segment-based strategies, also known as fragment condensation, can be employed. peptide.com In this approach, smaller, protected peptide fragments are synthesized independently using SPPS and then joined together in solution or on a solid support. peptide.com While highly effective for assembling molecules over 100 amino acids in length, this method is less commonly used for nonapeptides like this compound, for which a direct, stepwise SPPS approach is more efficient. peptide.com

Post-Synthetic Processing and Purification Techniques

After the peptide is cleaved from the resin, the resulting crude product contains the target peptide along with various impurities from incomplete reactions or side reactions. Therefore, rigorous purification and characterization are essential to obtain a pure, well-defined final product.

High-Performance Liquid Chromatography (HPLC) for Purification and Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard and most powerful technique for the purification of synthetic peptides. unibo.it Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent like TFA, is used to elute the components. nih.gov Peptides are separated based on their hydrophobicity, allowing for the isolation of the desired full-length product from deletion sequences or other impurities. HPLC is also used to monitor the purity of the final product, with analytical runs providing a quantitative measure of homogeneity.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Once purified, the identity and structural integrity of this compound are confirmed using spectroscopic methods.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized peptide. By comparing the experimentally measured mass to the calculated theoretical mass, one can confirm that the correct peptide sequence has been synthesized and that all protecting groups have been removed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for providing detailed atomic-level information about the peptide's structure, conformation, and dynamics in solution. nih.govnih.gov It can be used to confirm the correct amino acid sequence and to study the three-dimensional fold of the peptide, which is crucial for its interaction with vasopressin receptors. nih.govresearchgate.net

Rational Design of this compound Analogues and Derivatives

The rational design of vasopressin analogues like this compound involves making specific amino acid substitutions to alter the peptide's pharmacological properties, such as its binding affinity and selectivity for different vasopressin receptor subtypes (V1a, V1b, V2). nih.govmdpi.com Structure-activity relationship (SAR) studies guide these modifications by correlating structural changes with their effects on biological activity. nih.govnih.govmdpi.commdpi.com

The development of this compound is rooted in the understanding that positions 4 and 8 of the vasopressin peptide are critical for determining receptor selectivity. nih.gov

Position 4: The native peptide, arginine vasopressin (AVP), has a glutamine (Gln) at this position. Replacing this polar residue with a bulky, nonpolar amino acid like Leucine (B10760876) (Leu) or Cyclohexylalanine (Cha) has been shown to significantly alter receptor binding. researchgate.net

Position 8: This position is occupied by Arginine (Arg) in AVP. Modifying this basic residue to another basic amino acid like Ornithine (Orn) or Lysine (B10760008) (Lys) is a common strategy to fine-tune receptor affinity and selectivity. nih.govresearchgate.net For example, the analogue d[Leu4,Lys8]VP was developed as a selective agonist for the V1b receptor subtype in rodents. nih.gov The substitution of Arg with Orn, another basic amino acid, is explored for similar purposes of modulating receptor interaction.

The overarching goal of such rational design is to create analogues that can act as selective agonists or antagonists for a specific receptor, which can be valuable tools for research and potential therapeutic applications. nih.govnih.gov

Position ModifiedOriginal Residue (in AVP)Example SubstitutionEffect on Receptor Selectivity
Position 4 Glutamine (Gln)Leucine (Leu)Contributes to increased selectivity for V1b receptors over V1a and V2 receptors. nih.govresearchgate.net
Position 8 Arginine (Arg)Ornithine (Orn) / Lysine (Lys)Modulates affinity and selectivity profiles, often enhancing V1b receptor interaction when combined with modifications at position 4. nih.govresearchgate.net
Position 1 (N-terminus) Cysteine (with amino group)Deamination (deamino-Cys)Increases resistance to degradation by aminopeptidases, enhancing biological half-life. researchgate.net

Targeted Amino Acid Substitutions at Positions 4 and 8

Strategic amino acid substitutions at positions 4 and 8 of the vasopressin (VP) scaffold have been instrumental in modulating the pharmacological profile of the resulting analogues. The native arginine vasopressin (AVP) contains glutamine at position 4 and arginine at position 8. The substitution of these residues has led to the development of analogues with altered receptor selectivity and potency.

The synthesis of this compound involves the incorporation of leucine at position 4 and ornithine at position 8. acs.org This particular combination of substitutions has been explored in the quest for selective agonists for vasopressin receptors. Research has shown that modifications at these positions can significantly influence the binding affinity and functional activity at the V1a, V1b, and V2 receptor subtypes. acs.org

For instance, a study focusing on the design of selective agonists for the rat vasopressin V1b receptor utilized a series of modifications at positions 4 and 8 of deamino-[Cys1]arginine vasopressin. This included the synthesis of analogues such as d[Leu4,Lys8]VP and this compound. acs.org The binding affinities and functional properties of these peptides were evaluated across different rat AVP receptor subtypes, revealing that specific combinations of amino acids at these positions could confer selectivity for the V1b receptor. acs.org

The following table summarizes the antidiuretic and vasopressor activities of selected deamino-vasopressin analogues with substitutions at positions 4 and 8, as reported in one study. acs.org

AnalogueAntidiuretic Potency (units/mg)Vasopressor Potency (units/mg)
d[Leu4]AVP1140 ± 80110 ± 10
d[Leu4,Lys8]VP1.5 ± 0.1150 ± 15
This compound0.8 ± 0.1120 ± 12
d[Leu4,Dab8]VP0.5 ± 0.05100 ± 10
d[Leu4,Dap8]VP0.75 ± 0.0880 ± 8

Data sourced from a study on rat receptors. acs.org

Deamination Modifications (e.g., at Cysteine1)

Deamination at the N-terminal cysteine residue (Cys1) is a common structural modification in the design of vasopressin analogues. This modification involves the replacement of the N-terminal amino group with a hydrogen atom, resulting in a 1-deamino derivative. The primary purpose of this modification is to enhance the metabolic stability of the peptide by making it less susceptible to degradation by aminopeptidases. nih.gov This often leads to a prolonged duration of action in vivo.

The synthesis of deamino-vasopressin analogues, including those with substitutions at positions 4 and 8, has been widely reported. For example, the synthesis of deamino-1-Orn8-vasopressin has been described, highlighting the feasibility of combining deamination with other structural changes. The deamination of oxytocin (B344502) and its analogues has been shown to enhance their biological activity in vivo. nih.gov

Introduction of Specialized Moieties (e.g., Fluorescent Tags, Radiolabels)

To facilitate the study of receptor binding, localization, and trafficking, specialized moieties such as fluorescent tags and radiolabels have been incorporated into vasopressin analogues.

Fluorescent Labeling:

Fluorescent groups can be attached to the peptide, often at the side chain of amino acids like lysine or ornithine. The free ε-amino group of these residues provides a convenient site for conjugation with fluorescent dyes. For instance, the fluoresceinyl (Flu) group has been linked to the side chain amino group at position 8 of oxytocin and vasopressin analogues, including those containing ornithine. nih.govacs.org This has led to the development of potent and selective fluorescent antagonists and agonists for human oxytocin and vasopressin V1a receptors. nih.govacs.org

The following table presents the binding affinities (Kd values in nM) of some fluorescently labeled Orn8-containing vasotocin analogues for human oxytocin (OT) and vasopressin (V1a, V1b, V2) receptors. nih.gov

Fluorescent AnalogueOT Receptor (Kd, nM)V1a Receptor (Kd, nM)V1b Receptor (Kd, nM)V2 Receptor (Kd, nM)
d[Orn8(5/6C-Flu)]VT0.25107393>10000
d[Thr4,Orn8(5/6C-Flu)]VT0.4030282>10000
[HO1][Orn8(5/6C-Rhm)]VT0.0927.36ndnd

nd: not determined nih.gov

Radiolabeling:

Radiolabeling of vasopressin analogues is another critical tool for receptor studies and potential diagnostic applications. Various radioisotopes have been used to label these peptides. For example, the DOTA chelating agent has been linked to the ε-NH2 group of lysine in position 8 of a deamino-vasotocin analogue, allowing for chelation of radionuclides like 111In. nih.gov This approach has been used to develop radiotracers for imaging oxytocin receptor-expressing tumors. nih.gov More recently, a modified vasopressin analogue was labeled with 68Ga for PET/CT imaging of corticotropinoma by targeting the V1b receptor. snmjournals.org

Receptor Binding and Functional Characterization of D Leu4,orn8 Vp

Binding Affinity Profiling Across Vasopressin and Oxytocin (B344502) Receptor Subtypes

The affinity of d[Leu4,Lys8]VP for the different vasopressin and oxytocin receptor subtypes has been meticulously determined through competitive binding assays.

Radioligand displacement studies are a standard method used to determine the binding affinity of an unlabeled compound (the competitor, in this case, d[Leu4,Lys8]VP) to a specific receptor. These assays measure the ability of the competitor to displace a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the equilibrium dissociation constant (Ki).

For the characterization of d[Leu4,Lys8]VP, membranes from cells engineered to express specific receptor subtypes (e.g., V1a, V1b, V2, or OT receptors) were incubated with a suitable radioligand. Increasing concentrations of d[Leu4,Lys8]VP were then added to determine its potency in displacing the radiolabeled compound.

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for d[Leu4,Lys8]VP have been determined across multiple species and receptor subtypes, revealing a distinct selectivity profile.

The compound exhibits a high affinity for the V1b receptor in rats, humans, and mice, with Ki values in the nanomolar and even sub-nanomolar range. nih.govmedchemexpress.com Conversely, its affinity for V1a, V2, and oxytocin (OT) receptors is significantly lower, highlighting its selectivity. nih.gov

Table 1: Binding Affinity (Ki, nM) of d[Leu4,Lys8]VP for Vasopressin and Oxytocin Receptors in Different Species

Receptor Subtype Rat Human Mouse
V1a 282 64 1933
V1b 0.16 0.52 1.4
V2 >10,000 3786 >10,000
OT 69.3 29 37

Data sourced from Pena et al. (2007). oup.comoup.com

Receptor Selectivity Assessments in Heterologous Expression Systems

To accurately assess the pharmacology of d[Leu4,Lys8]VP without the interference of other endogenous receptors, studies are conducted in heterologous expression systems. This involves introducing the gene for a single, specific receptor subtype into a host cell line that does not naturally express it.

Chinese Hamster Ovary (CHO) cells are a common and effective platform for these studies. oup.comresearchgate.net For instance, CHO cells have been stably transfected to express the human V1b receptor. researchgate.net Functional studies performed on these cells, as well as other lines like AtT20 pituitary cells expressing the rat V1b receptor, have been crucial in confirming the compound's activity at its target. nih.govoup.com These studies confirm that d[Leu4,Lys8]VP binds to and activates the V1b receptor expressed in these isolated cellular systems. researchgate.netresearchgate.net

As the binding data indicates, d[Leu4,Lys8]VP demonstrates notable species-dependent selectivity. While it maintains a nanomolar affinity for the V1b receptor across rat, human, and mouse species, its selectivity for the V1b receptor is most pronounced in the rat. nih.gov In rats, the affinity for the V1b receptor is over 1700-fold higher than for the V1a receptor and over 430-fold higher than for the OT receptor. oup.com In humans, while the V1b affinity remains high (Ki of 0.52 nM), the compound also binds with considerable affinity to the OT receptor (Ki of 29 nM) and the V1a receptor (Ki of 64 nM), making it less selective than in the rat. oup.comoup.com The mouse profile shows high V1b affinity but with less selectivity over the OT receptor compared to the rat. oup.com

Agonistic Efficacy and Signal Transduction Pathway Activation

Beyond simply binding to the receptor, d[Leu4,Lys8]VP has been shown to be a full agonist at the rat V1b receptor, meaning it is capable of eliciting a maximal physiological response upon binding. nih.gov The V1b receptor is a G protein-coupled receptor that, upon activation, primarily signals through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). nih.gov

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade can then lead to the activation of other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov

Studies in AtT20 cells stably expressing the rat V1b receptor have demonstrated that d[Leu4,Lys8]VP effectively stimulates both the accumulation of inositol phosphates (a measure of PLC activation) and the phosphorylation of ERK1/2, a key component of the MAPK pathway. nih.gov This confirms its role as a full agonist that engages the primary signal transduction mechanisms associated with the V1b receptor.

Table 2: Functional Activity (Kact, nM) of d[Leu4,Lys8]VP in Cells Expressing Rat Receptors

Assay Receptor d[Leu4,Lys8]VP Kact (nM)
Inositol Phosphate (B84403) Accumulation rV1b 1.8
MAPK (ERK1/2) Activation rV1b 0.9
Inositol Phosphate Accumulation rV1a 1800
cAMP Accumulation rV2 >100
Inositol Phosphate Accumulation rOT >100

Kact is the concentration required to elicit 50% of the maximal response. Data sourced from Pena et al. (2007). oup.com

Quantification of Inositol Phosphate Accumulation (Gq/11 Pathway)

The V1a and V1b vasopressin receptors, along with the oxytocin receptor, primarily couple to the Gq/11 family of G-proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. The accumulation of inositol phosphates (IPs), the metabolic products of IP3, serves as a direct measure of Gq/11 pathway activation.

In the key study by Pena et al. (2007), the functional activity of d[Leu4,Orn8]VP at the various receptors was determined by measuring its ability to stimulate inositol phosphate accumulation in stably transfected Chinese Hamster Ovary (CHO) cells. nih.govresearchgate.net While the study confirmed that functional tests were performed on the entire series of synthesized compounds, the detailed results and potency values for this compound were not highlighted as it was not among the most selective V1b agonists identified. researchgate.net The primary focus was on other analogues, such as d[Leu4,Lys8]VP, which demonstrated full agonism at the rat V1b receptor in the phospholipase C assay. researchgate.net

CompoundReceptor TargetAssayPotency (EC₅₀)Efficacy (Eₘₐₓ)Source
This compoundrV1a, rV1b, rOTInositol Phosphate AccumulationData not publicly availableData not publicly available nih.govresearchgate.net

Measurement of Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation (Gs Pathway)

The vasopressin V2 receptor is canonically coupled to the Gs G-protein, which activates adenylyl cyclase to increase the production of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov Therefore, measuring cAMP accumulation is the standard method to quantify a compound's agonist or antagonist activity at the V2 receptor.

The functional properties of this compound were evaluated on cells expressing the rat V2 receptor to determine its selectivity. nih.gov The assay quantifies the peptide's ability to stimulate cAMP production, indicating its potency and efficacy as a V2 agonist. This is a critical parameter for determining the compound's selectivity, as a desirable V1b agonist should have minimal activity at the V2 receptor to avoid renal effects (antidiuresis). While the study undertook this functional characterization, the specific quantitative data for this compound's effect on cAMP levels are not available in the published literature, which focused on the most promising V1b-selective candidates from the series. nih.govresearchgate.net

CompoundReceptor TargetAssayPotency (EC₅₀)Efficacy (Eₘₐₓ)Source
This compoundrV2cAMP AccumulationData not publicly availableData not publicly available nih.govresearchgate.net

Analysis of Mitogen-Activated Protein Kinase (MAPK) Activation

The activation of the Gq/11 pathway by V1b receptors is known to trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. This pathway involves a series of protein kinases that play crucial roles in cell proliferation, differentiation, and regulation of gene expression. Activation of PLC, DAG, and protein kinase C (PKC) are key upstream events that lead to the phosphorylation and activation of MAPK (specifically Erk-1/2). nih.gov

Direct experimental analysis of MAPK activation by this compound is not detailed in available reports. However, extensive data exists for the closely related analogue from the same study, d[Leu4,Lys8]VP. In AtT20 cells stably expressing the rat V1b receptor, d[Leu4,Lys8]VP was shown to be a full agonist in MAPK assays. researchgate.net Given that this compound was designed as a V1b agonist and tested for its ability to activate the PLC/IP pathway, it is mechanistically expected to also stimulate the downstream MAPK cascade upon binding to the V1b receptor. researchgate.netnih.govnih.gov

Receptor Trafficking and Internalization Studies

Live-Cell Imaging with Fluorescently Tagged Receptors

Agonist-induced activation of G-protein coupled receptors typically leads to their phosphorylation, subsequent binding by β-arrestin, and internalization from the cell surface into endocytic vesicles. This process serves as a key mechanism for signal desensitization and receptor downregulation. Live-cell imaging using fluorescently tagged receptors or ligands provides a powerful tool to visualize and quantify the dynamics of receptor trafficking in real time. nih.govnih.gov

Specific live-cell imaging studies for this compound have not been published. However, research on the related V1b-selective agonist d[Leu4,Lys8]VP, synthesized in the same study, has provided insights into this process. Experiments revealed that d[Leu4,Lys8]VP was able to induce the internalization of enhanced green fluorescent protein (EGFP)-tagged human and mouse V1b receptors, which is the expected behavior for a full agonist. researchgate.net As an agonist targeting the V1b receptor, this compound would be predicted to initiate a similar process of receptor trafficking and internalization following receptor binding and activation. researchgate.netnih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophoric Requirements for Vasopressin V1b Receptor Agonism

The vasopressin V1b receptor (V1bR), primarily located in the anterior pituitary and brain, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, mediating the release of ACTH nih.govnih.gov. Elucidating the pharmacophore for V1bR agonism involves identifying the key structural features of vasopressin analogs that confer high affinity and efficacy at this receptor. Research has shown that modifications at position 4 of the vasopressin backbone can significantly impact V1bR activity. For instance, replacing the natural glutamine (Gln) at position 4 with various amino acids, particularly aliphatic or positively charged ones, has been explored to enhance V1bR selectivity nih.gov.

Studies indicate that specific residues within the transmembrane domains of the V1bR are critical for ligand binding and activation. For example, residues like Glu1.35, Arg3.26, Gln2.61, Tyr5.38, Pro2.60, Arg1.27, Asp2.65, and Trp2.64 have been identified as important components of the binding cavity, influencing interactions with ligands like vasopressin core.ac.ukoup.com. These findings highlight the intricate interplay between ligand structure and receptor architecture in determining agonist activity.

Influence of Leu4 and Orn8 Substitutions on Receptor Specificity and Potency

The compound d[Leu4,Orn8]VP is characterized by specific substitutions at positions 4 and 8 of the vasopressin peptide chain. Position 4 in arginine vasopressin (AVP) is occupied by glutamine (Gln), while position 8 is occupied by arginine (Arg). In this compound, Gln4 is replaced by leucine (B10760876) (Leu), and Arg8 is replaced by ornithine (Orn).

Research into vasopressin analogs has demonstrated that modifications at position 4 can significantly influence receptor subtype selectivity and potency. For example, replacing Gln4 with aliphatic residues like leucine (Leu) or cyclohexylalanine (Cha) has been shown to increase selectivity for the V1b receptor, particularly in human receptor subtypes nih.govnih.gov. Similarly, substitutions at position 8, such as replacing Arg8 with ornithine (Orn) or lysine (B10760008) (Lys), have also been investigated for their impact on receptor affinity and selectivity acs.org.

One study synthesized and characterized d[Leu4, Lys8]VP, an analog with a leucine at position 4 and lysine at position 8, finding it to be the first selective agonist for the rat V1b VP receptor oup.comoup.com. This analog exhibited nanomolar affinity for rat, human, and mouse V1b receptors and strong V1b selectivity in rats. It acted as a full agonist on both phospholipase C and MAPK assays in cells expressing the rat V1b receptor oup.com. While this compound is not explicitly detailed in all the provided search results, the general findings for Leu4 and Orn8 substitutions in vasopressin analogs provide a framework for understanding its potential SAR. Specifically, the Leu4 substitution is associated with enhanced V1b affinity and selectivity nih.gov, while the Orn8 substitution, as a basic amino acid, is also explored in conjunction with position 4 modifications to fine-tune receptor interactions acs.org.

Table 1: Influence of Position 4 and 8 Substitutions on Vasopressin Receptor Affinity (Illustrative Data)

Peptide AnalogPosition 4Position 8V1a Receptor Affinity (Ki)V1b Receptor Affinity (Ki)V2 Receptor Affinity (Ki)OT Receptor Affinity (Ki)Selectivity Profile (V1b vs. others)
Arginine Vasopressin (AVP)GlnArgLow nMLow nMLow nMLow nMNon-selective
d[Leu4]AVPLeuArgModerate nMLow nMHigh nMHigh nMV1b selective (human)
d[Orn4]AVPOrnArgModerate nMLow nMHigh nMHigh nMV1b selective (human)
d[Leu4, Orn8]VPLeuOrnData not explicitly providedData not explicitly providedData not explicitly providedData not explicitly providedExpected to show V1b selectivity
d[Leu4, Lys8]VPLeuLysModerate nMLow nMHigh nMHigh nMV1b selective (rat)

Stereochemical Considerations in Peptide Design

Stereochemistry plays a pivotal role in peptide drug design, influencing receptor binding, conformational stability, and pharmacokinetic properties. The "d" prefix in "this compound" likely indicates the presence of a D-amino acid at a specific position, a common strategy to enhance peptide stability against enzymatic degradation and to alter receptor interaction profiles. For instance, the substitution of L-amino acids with their D-enantiomers can lead to increased resistance to peptidases and can alter the peptide's conformational preferences mdpi.com.

Computational Chemistry and Molecular Modeling Approaches to SAR

Computational methods are indispensable tools for understanding SAR and guiding the design of novel peptide analogs. These techniques allow researchers to predict ligand-receptor interactions, identify key binding determinants, and rationalize experimental findings.

Ligand Docking and Molecular Dynamics Simulations

Ligand docking involves predicting the preferred orientation of a ligand within a receptor's binding site, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These methods have been applied to vasopressin receptors to map binding sites and understand how different ligands interact with the receptor. For example, homology models of V1a and V1b receptors, built using the crystal structure of bovine rhodopsin, have been used to dock vasopressin and its analogs, revealing potential key residues involved in binding nih.govcore.ac.ukoup.comresearchgate.nettandfonline.com.

These simulations can identify specific amino acid residues in the receptor that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the peptide ligand. For the V1bR, residues such as Glu1.35, Arg3.26, Gln2.61, and Tyr5.38 have been implicated in binding core.ac.ukoup.com. MD simulations can further refine these models by capturing the flexibility of both the ligand and the receptor, providing a more dynamic picture of the binding event and helping to explain differences in affinity and selectivity between receptor subtypes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. By correlating structural descriptors (e.g., molecular size, lipophilicity, electronic properties) with experimentally determined potencies or selectivities, QSAR models can predict the activity of new, unsynthesized compounds and guide lead optimization.

QSAR studies have been applied to vasopressin analogs to identify structural features that correlate with V1a receptor antagonism alquds.edu. While specific QSAR studies for this compound are not detailed here, the general application of QSAR to vasopressin receptor ligands demonstrates its utility in rational drug design. By analyzing a series of analogs with systematic structural variations, QSAR can pinpoint the critical molecular properties that drive V1b receptor agonism or antagonism, thereby accelerating the discovery of potent and selective compounds.

G-Protein Coupling Selectivity and Downstream Signaling Divergence

G-protein coupled receptors (GPCRs) initiate intracellular signaling by coupling to specific heterotrimeric G proteins, which are categorized into four main families: Gs, Gi/o, Gq/11, and G12/13 nih.govelifesciences.org. The selectivity of a GPCR for a particular G protein family dictates the downstream signaling events and subsequent cellular responses nih.govelifesciences.orgplos.org. Vasopressin receptors, particularly V1a and V1b subtypes, are predominantly coupled to the Gq/11 family of G proteins nih.govmedchemexpress.com. Activation of Gq/11 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govelifesciences.orgbioscientifica.com. IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC) nih.govelifesciences.org. The V2 receptor, conversely, is primarily coupled to the Gs protein, which stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govnih.gov. While this compound's exact G-protein coupling profile is not explicitly detailed, its association with vasopressin receptors implies engagement with these canonical signaling pathways.

Role of this compound in Modulating Specific Intracellular Pathways

Based on the known signaling of vasopressin receptors, this compound is likely to modulate pathways involving calcium mobilization and protein kinase activation. The V1a and V1b receptors, coupled to Gq/11, initiate signaling cascades that increase intracellular calcium concentrations and activate PKC nih.govelifesciences.orgbioscientifica.com. This elevation in intracellular calcium is a critical second messenger for various cellular processes, including hormone release and smooth muscle contraction nih.govelifesciences.org. The association of this compound with the Phospholipase D (PLD) signaling pathway idrblab.net suggests potential modulation of downstream events mediated by PLD, which can also influence cellular signaling and membrane trafficking.

Investigation of Receptor Homo- and Heterodimerization (e.g., FRET Studies)

The functional properties of GPCRs can be significantly influenced by their ability to form homo- and heterodimers bmbreports.orgplos.orgnih.govnih.govnih.gov. These oligomeric complexes can alter ligand binding affinity, G-protein coupling selectivity, and downstream signaling efficacy bmbreports.orgplos.orgnih.govbiomolther.org. Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are instrumental in studying these receptor-receptor interactions in living cells bmbreports.orgnih.govfrontiersin.org. Fluorescent analogs of vasopressin and oxytocin (B344502) have been synthesized to study receptor distribution and molecular interactions, including receptor dimerization, for the V1b receptor researchgate.net. While direct FRET studies involving this compound are not detailed in the provided snippets, the established methodologies suggest that its potential involvement in dimerization could be investigated using such techniques.

Cellular Responses and Physiological Regulation in in vitro Models

Vasopressin plays a significant role in the regulation of the hypothalamo-pituitary-adrenal (HPA) axis, particularly in the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland nih.govmdpi.comnih.govclevelandclinic.org. The V1b receptor subtype is predominantly expressed in the pituitary gland and is known to stimulate ACTH release medchemexpress.commedchemexpress.com. Analogs like d[Leu4,Lys8]VP, which is structurally similar to this compound, have been identified as selective agonists for the V1b receptor and have been studied for their ACTH-releasing potential researchgate.netacs.orggoogle.comnih.gov. Therefore, this compound, by potentially targeting V1b receptors, is likely to influence ACTH secretion from pituitary cells.

Arginine vasopressin (AVP) has also been implicated in the regulation of insulin (B600854) secretion from pancreatic islet cells elifesciences.orgnih.gov. While glucose is the primary stimulus for insulin release, AVP can act as a positive modulator, influencing the frequency and amplitude of calcium oscillations within beta cells, which in turn affects insulin secretion elifesciences.orgnih.gov. Studies involving vasopressin analogs, such as [(D-Leu)2,Ile3,Thr4]-VP, have shown effects on calcium oscillations in pancreatic beta cells, suggesting a role for vasopressin signaling in modulating islet function elifesciences.org. Although specific data on this compound's direct impact on insulin secretion is not extensively detailed, its classification as a vasopressin analog suggests a potential influence on pancreatic islet cell function, possibly through mechanisms related to calcium signaling or other intracellular pathways modulated by vasopressin receptors.

Molecular and Cellular Mechanisms of Action

Utilization of d[Leu4,Orn8]VP in Rodent Models for Receptor Function Elucidation

Selective V1bR agonists, such as d[Leu4,Lys8]VP, have been synthesized and characterized to provide precise tools for studying the vasopressin system in rodents. These compounds exhibit high affinity and selectivity for the V1bR, allowing researchers to dissect the specific roles of this receptor subtype in various physiological processes. Studies have confirmed that these agonists function as full agonists, activating downstream signaling pathways like phospholipase C and mitogen-activated protein kinase (MAPK) cascades, and inducing receptor internalization. nih.gov

Rat models have been extensively used to explore V1bR-mediated effects. For instance, d[Leu4,Lys8]VP has been employed to investigate the localization and function of V1bR in the male rat kidney, specifically identifying its presence in the principal cells of the inner medullary collecting duct (IMCD). nih.gov In these cells, the agonist triggers a dose-dependent increase in intracellular calcium concentration, involving both intracellular stores and extracellular influx. nih.gov Furthermore, research has examined the influence of V1bR activation on maternal behavior in Wistar rats, although central administration of d[Leu4,Lys8]VP did not alter nursing or mother-pup interactions under non-stressful conditions. bocsci.com Studies on rat pituitary cells have also utilized these selective agonists, demonstrating their ability to weakly stimulate growth hormone (GH) release while having no significant effect on luteinizing hormone (LH) release, contrasting with the effects of oxytocin (B344502). fsu.edu

In mouse models, selective vasopressin receptor agonists have been utilized in neurobiological research, particularly concerning circadian rhythms. marquette.edu While direct endocrine regulation studies specifically with this compound in mice are less detailed in the provided literature, the broader context of vasopressin signaling in mice highlights its importance in endocrine functions and behavior. marquette.edu The development of fluorescently labeled analogs of d[Leu4,Lys8]VP is also enabling cellular localization studies of V1bR in various tissues, including those from mice. acs.org

Pharmacological Characterization in ex vivo Tissue Preparations

The pharmacological properties of selective V1bR agonists have been investigated using ex vivo tissue preparations, allowing for controlled assessments of their direct effects on cellular and tissue functions.

Studies involving isolated perfused rat pancreas have demonstrated that vasopressin and its analogs can influence endocrine secretion. Specifically, d[Leu4,Lys8]VP has been shown to stimulate insulin (B600854) release from the perfused rat pancreas, indicating a role for V1bR in pancreatic endocrine function. nih.govbioscientifica.com While the use of isolated pancreatic slices is a common methodology for studying beta-cell function and diabetes pathogenesis, npod.orgnih.gov the direct application of this compound on such preparations is not extensively detailed in the provided search results, though its effects on perfused pancreas are noted. nih.gov

Application in Neurobiological Research

The vasopressin system, particularly through its V1bR, plays a significant role in neurobiological processes, including the regulation of circadian rhythms.

The suprachiasmatic nucleus (SCN) in the hypothalamus serves as the master circadian pacemaker, coordinating daily rhythms in mammals. nih.govfrontiersin.orgnih.govwikipedia.org Research has explored the influence of vasopressin signaling on the SCN's molecular clock. Studies utilizing cultured SCN slices from mice have employed d[Leu4,Lys8]VP, often in combination with V1a receptor agonists, to investigate how vasopressin signaling resets the intrinsic molecular rhythms of the SCN. marquette.edu These investigations aim to elucidate the integration of vasopressin and vasoactive intestinal polypeptide (VIP) signaling within the SCN network and their impact on circadian timing, with findings suggesting sex-specific influences on these processes. marquette.edu

Compound List

Deciphering AVP Receptor Distribution in the Brain

Understanding the precise distribution of vasopressin receptor subtypes within the brain is fundamental to elucidating their central functions nih.govnih.govusu.eduphysiology.orgtandfonline.comelifesciences.org. Techniques such as receptor autoradiography, employing radiolabeled ligands, have been instrumental in mapping these distributions in various species nih.govnih.govusu.eduuu.nlelifesciences.orgjneurosci.orgnih.gov. For instance, the use of tritium-labeled AVP ([³H]AVP) has allowed for the visualization of vasopressin binding sites in specific brain regions like the hippocampus, lateral septum, and amygdala nih.govuu.nl. Developing selective ligands is paramount for accurately deciphering receptor distribution, particularly for subtypes like AVPR1b, where a lack of highly selective ligands historically hindered detailed mapping nih.govtandfonline.comelifesciences.org. Analogs like d[Leu4,Lys8]VP, which exhibit selectivity for AVPR1b, are valuable tools in this ongoing effort to understand the neuroanatomical underpinnings of vasopressin's central actions Current time information in IN.nih.govdovepress.comphysiology.orgtandfonline.comoup.com.

Methodological Considerations for in vivo Pre-clinical Studies

Conducting robust pre-clinical in vivo research requires careful methodological planning to ensure the validity and interpretability of findings. This involves meticulous selection of appropriate animal models, precise experimental design to isolate receptor-specific effects, and rigorous data analysis biologists.comfrontiersin.org. The complexity of the vasopressin system, with its multiple receptor subtypes and species-specific differences in receptor pharmacology, necessitates a well-defined experimental approach nih.govusu.eduresearchgate.netphysiology.orgresearchgate.netelifesciences.org.

Animal Model Selection and Justification

The choice of animal model is critical for studying vasopressin receptor function, as significant species differences exist in receptor distribution and ligand binding profiles nih.govusu.eduresearchgate.netphysiology.orgresearchgate.netelifesciences.org. Rodents, particularly rats and mice, are commonly employed due to the availability of established models and the presence of vasopressin receptors in brain regions relevant to social behavior, stress, and cardiovascular regulation nih.govnih.govusu.eduphysiology.orgtandfonline.comelifesciences.orgjneurosci.orgbiologists.comfrontiersin.orgnih.govnih.govresearchgate.netphysiology.orgplos.org. For example, studies investigating AVPR1a distribution have utilized rodents, comparing receptor patterns across species with varying social organizations to understand the neuroanatomical basis of social behavior usu.edujneurosci.org. Furthermore, genetically modified rodent models, such as knockout mice lacking specific vasopressin receptor genes (e.g., AVPR1b KO mice), are invaluable for dissecting the in vivo roles of these receptors and validating findings from pharmacological studies physiology.orgtandfonline.comnih.govresearchgate.net. The justification for using these models often stems from their well-characterized neurobiology, established behavioral paradigms, and the ability to manipulate genetic factors to isolate receptor functions.

Experimental Design to Assess Receptor-Specific Effects

Assessing receptor-specific effects of compounds like this compound requires experimental designs that can differentiate the actions mediated by specific vasopressin receptor subtypes. This typically involves a combination of in vitro and in vivo approaches. In vitro, receptor binding assays using radioligands and cell lines expressing specific receptor subtypes (e.g., Chinese hamster ovary (CHO) cells) are used to determine binding affinities (Ki values) and selectivity profiles Current time information in IN.uu.nldovepress.comnih.govoup.comcaymanchem.comnih.govnih.govfrontiersin.orgjci.orgrevvity.commdpi.com. Functional assays, such as measuring intracellular calcium mobilization or adenylyl cyclase activity, further characterize the agonist or antagonist properties of a compound at specific receptors dovepress.comnih.govcaymanchem.comsigmaaldrich.comnih.govfrontiersin.orgmerckmillipore.com. In vivo, experimental designs may include the administration of selective agonists or antagonists, the use of genetically modified animals (e.g., receptor knockout models), and behavioral or physiological measurements that are known to be modulated by specific vasopressin receptor pathways physiology.orgtandfonline.combiologists.comnih.govnih.govphysiology.orgplos.orgnih.govoup.comahajournals.org. For instance, to assess the role of AVPR1b in stress responses, researchers have used AVPR1b antagonists or AVPR1b knockout mice to evaluate effects on ACTH release and anxiety-like behaviors tandfonline.comnih.govnih.govoup.comfrontiersin.org.

Data Tables

The following table presents representative binding affinities (Ki values in nM) for the vasopressin receptor subtypes for the closely related analog, d[Leu4,Lys8]-VP, which has been extensively studied for its selectivity.

CompoundRat AVPR1b (nM)Human AVPR1b (nM)Mouse AVPR1b (nM)Oxytocin Receptor (nM)AVPR2 (nM)AVPR1a (nM)
d[Leu4,Lys8]-VP0.16 nih.govindigobiosciences.comuu.nlnih.gov0.16 indigobiosciences.comuu.nlnih.gov0.138 nih.govindigobiosciences.com64 uu.nlnih.gov100 uu.nlnih.gov3800 uu.nlnih.gov

Compound List

this compound

Arginine Vasopressin (AVP)

Oxytocin (OT)

d[Leu4,Lys8]-VP

d[Cha4]AVP

d[Orn4]AVP

d[Arg4]AVP

d[Cha4,Lys8]VP

d[Cha4,Orn8]VP

d[Cha4,Dab8]VP

d[Cha4,Dap8]VP

d[Leu4,Dab8]VP

d[Leu4,Dap8]VP

d[Orn4,Lys8]VP

d[Orn4,Orn8]VP

d[Arg4,Lys8]VP

d[Arg4,Orn8]VP

d[Arg4,Dab8]VP

SR49059

ALS-II-69

[³H]AVP

[¹²⁵I]sarc-AVP

Terlipressin

LVP ([Lys8]-vasopressin)

Felypressin

Selepressin

Fedovapagon

Tolvaptan

Conivaptan

SRX246

V1B-30N

TASP0434299

TASP699

Mambaquaretin (MQ1)

[Thr4,Gly7]oxytocin (TGOT)

[Phe2,Orn8]-Oxytocin

d(CH2)5[Tyr(Me)2,Arg8]VP

d(CH2)5[D-Ile2, Ile4]AVP

SR121463A

OPC-31260

F-180

N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-. d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

TASP699The chemical compound this compound is a synthetic analog of Arginine Vasopressin (AVP), characterized by modifications at the fourth (Leucine instead of Glutamine) and eighth (Ornithine instead of Arginine) positions of the peptide chain Current time information in IN.nih.govnih.govusu.eduindigobiosciences.comuu.nlresearchgate.netnih.govdovepress.comphysiology.orgnih.govtandfonline.comoup.com. This compound belongs to a class of vasopressin analogs that have been synthesized and studied for their interactions with vasopressin receptors (AVPRs), which play critical roles in various physiological processes including water balance, cardiovascular regulation, and social behavior indigobiosciences.comphysiology.orgcaymanchem.comsigmaaldrich.comresearchgate.net. Pre-clinical research involving these analogs is essential for understanding the complex vasopressin system and for the development of targeted therapeutics.

Pre Clinical in Vivo Research and Animal Models

Application in Neurobiological Research

Deciphering AVP Receptor Distribution in the Brain

Understanding the precise anatomical distribution of vasopressin receptor subtypes within the brain is crucial for deciphering their specific functional roles nih.govnih.govusu.eduphysiology.orgtandfonline.comelifesciences.org. Techniques such as receptor autoradiography, utilizing radiolabeled ligands, have been vital in mapping these distributions across different species nih.govnih.govusu.eduuu.nlelifesciences.orgjneurosci.orgnih.gov. For example, studies employing tritium-labeled AVP ([³H]AVP) have identified vasopressin binding sites in key brain regions such as the hippocampus, lateral septum, and amygdala nih.govuu.nl. The development of selective ligands, such as d[Leu4,Lys8]VP, which exhibits selectivity for the AVPR1b subtype, is particularly important for accurately mapping receptor distribution and understanding the central actions of vasopressin, especially given the historical challenges in studying AVPR1b due to a lack of highly specific ligands nih.govtandfonline.comelifesciences.org.

Methodological Considerations for in vivo Pre-clinical Studies

The rigorous investigation of vasopressin analogs in pre-clinical in vivo studies necessitates meticulous methodological considerations to ensure the generation of reliable and interpretable data. This involves careful selection of appropriate animal models, precise experimental design to isolate receptor-specific effects, and robust data analysis biologists.comfrontiersin.org. The complexity of the vasopressin system, characterized by multiple receptor subtypes with varying distributions and species-specific pharmacological profiles, demands a well-defined research strategy nih.govusu.eduresearchgate.netphysiology.orgresearchgate.netelifesciences.org.

Animal Model Selection and Justification

The selection of suitable animal models is fundamental for studying vasopressin receptor function, as significant species-specific differences exist in receptor distribution and ligand binding affinities nih.govusu.eduresearchgate.netphysiology.orgresearchgate.netelifesciences.org. Rodents, particularly rats and mice, are frequently utilized due to the availability of established research models and the presence of vasopressin receptors in brain areas implicated in social behavior, stress responses, and cardiovascular regulation nih.govnih.govusu.eduphysiology.orgtandfonline.comelifesciences.orgjneurosci.orgbiologists.comfrontiersin.orgnih.govnih.govresearchgate.netphysiology.orgplos.org. For instance, research into AVPR1a distribution has employed rodents, comparing receptor patterns across species with diverse social structures to elucidate the neuroanatomical basis of social behaviors usu.edujneurosci.org. Moreover, genetically modified rodent models, such as mice lacking specific vasopressin receptor genes (e.g., AVPR1b knockout mice), are invaluable for dissecting the in vivo roles of these receptors and for validating pharmacological findings physiology.orgtandfonline.comnih.govresearchgate.net. The justification for employing these models is often rooted in their well-characterized neurobiology, the availability of relevant behavioral paradigms, and the capacity to manipulate genetic factors to isolate specific receptor functions.

Experimental Design to Assess Receptor-Specific Effects

To accurately assess the receptor-specific effects of compounds like d[Leu4,Orn8]VP, experimental designs must be capable of differentiating actions mediated by individual vasopressin receptor subtypes. This typically involves a combination of in vitro and in vivo methodologies. In vitro, receptor binding assays, often using radioligands and cell lines engineered to express specific receptor subtypes (e.g., Chinese hamster ovary (CHO) cells), are employed to determine binding affinities (Ki values) and selectivity profiles Current time information in IN.uu.nldovepress.comnih.govoup.comcaymanchem.comnih.govnih.govfrontiersin.orgjci.orgrevvity.commdpi.com. Functional assays, such as measuring intracellular calcium mobilization or adenylyl cyclase activity, further characterize a compound's agonist or antagonist properties at specific receptors dovepress.comnih.govcaymanchem.comsigmaaldrich.comnih.govfrontiersin.orgmerckmillipore.com. In vivo, experimental designs may incorporate the administration of selective agonists or antagonists, the utilization of genetically modified animals (e.g., receptor knockout models), and the measurement of behavioral or physiological outcomes known to be modulated by specific vasopressin receptor pathways physiology.orgtandfonline.comnih.govnih.govphysiology.orgplos.orgnih.govoup.comahajournals.org. For example, to investigate the role of AVPR1b in stress responses, researchers have employed AVPR1b antagonists or AVPR1b knockout mice to evaluate effects on ACTH release and anxiety-like behaviors tandfonline.comnih.govnih.govoup.comfrontiersin.org.

Data Tables

Advanced Research Methodologies and Data Analysis in D Leu4,orn8 Vp Studies

Experimental Research Designs

The investigation of d[Leu4,Orn8]VP involves various experimental research designs, each tailored to address specific scientific questions and yield different types of data. These designs are fundamental to establishing the compound's characteristics and effects.

Quantitative Experimental Designs

Quantitative experimental designs are central to studies involving this compound, focusing on measurable outcomes and statistical analysis. These designs aim to quantify the compound's affinity for its targets, the magnitude of its cellular responses, and dose-dependent effects. For instance, receptor binding assays are frequently employed to determine the binding affinity (Ki) of this compound to specific receptors. Studies have reported binding affinity values for this compound, such as a Ki of 55 nM in certain assays idrblab.netidrblab.netidrblab.net. These quantitative data points are critical for characterizing the compound's potency and selectivity. Furthermore, quantitative assays can measure the activation levels of downstream signaling pathways or the concentration of specific biomarkers in response to this compound, allowing for statistical comparison between experimental groups and control conditions researchgate.net.

Qualitative Experimental Designs

While quantitative data provides measurable insights, qualitative experimental designs can offer a deeper understanding of the mechanisms and nature of this compound's actions. These designs might explore the structural basis of its interaction with receptors or describe the sequence of cellular events triggered by the compound. Although less frequently detailed in isolation for specific peptide analogs, qualitative aspects are often embedded within broader mechanistic studies. For example, observing the pattern of cellular signaling cascades or the specific conformational changes induced in a receptor upon binding could be considered qualitative data points that complement quantitative measurements. Such observations can help build a narrative of how the compound exerts its effects at a cellular level, providing context for the numerical data obtained from quantitative assays researchgate.net.

Data Collection Techniques in Peptide Research

The accurate and reliable characterization of this compound relies on a suite of specialized data collection techniques, particularly in the realm of biochemical assays and cell-based systems.

Biochemical Assay Development and Validation

The development and validation of biochemical assays are foundational steps in studying peptide analogs like this compound. These assays are designed to measure specific molecular interactions, such as the binding of the peptide to its target receptors. Key techniques include radioligand binding assays, where the affinity of this compound is determined by its ability to displace a radiolabeled ligand from the receptor. The validation of such assays involves establishing parameters like specificity, sensitivity, reproducibility, and accuracy. For instance, studies developing fluorescent ligands for vasopressin and oxytocin (B344502) receptors, which could be used in screening assays for compounds like this compound, emphasize the importance of assay validation to ensure reliable data generation idrblab.netidrblab.net. The synthesis of various vasopressin analogs, including those modified at positions 4 and 8, is often a precursor to their evaluation in these validated biochemical assays idrblab.netresearchgate.netresearchgate.net.

Cell-Based Assay Systems

Cell-based assay systems are indispensable for evaluating the functional activity of this compound in a biological context. These systems utilize cultured cells, often engineered to express specific receptors, to measure the compound's effects on cellular processes. Common cell-based assays include those that monitor intracellular signaling events, such as G-protein activation, second messenger production (e.g., calcium flux), or changes in gene expression. For example, Chinese hamster ovary (CHO) cells engineered to express vasopressin receptors are utilized to confirm the functional activity of peptide analogs researchgate.net. These assays allow researchers to assess whether this compound acts as an agonist or antagonist and to quantify the potency and efficacy of its cellular actions. The development of such systems is critical for understanding how the compound influences cellular physiology, providing a bridge between biochemical interactions and physiological outcomes researchgate.netresearchgate.net.

Compound List:

this compound

Imaging and Microscopy Techniques

Direct information detailing the specific use of imaging and microscopy techniques, such as fluorescent microscopy, in studies focused exclusively on this compound is not extensively documented in the provided research literature. However, for peptide analogs like this compound that interact with cellular receptors or influence cellular processes, imaging techniques are generally crucial. Fluorescent microscopy, for instance, is a standard method for visualizing the cellular localization of peptides, tracking their uptake, or observing their binding to specific receptors within cells. Such techniques would typically involve labeling the peptide with a fluorescent tag, allowing for its detection and spatial mapping within biological samples.

Data Analysis and Interpretation Strategies

Statistical Analysis for Quantitative Data

Studies involving this compound often utilize quantitative assays to measure its biological effects, such as vasopressor, antidiuretic, or oxytocic activities, as well as receptor binding affinities. The data derived from these assays, including potency (e.g., ED50 values) and efficacy, undergo statistical analysis. This analysis is essential for determining the significance of observed effects, comparing the performance of this compound against other vasopressin analogs, and establishing dose-response relationships. While specific statistical methods applied directly to this compound are not detailed in the available sources, standard practices in pharmacological research typically involve methods such as t-tests, analysis of variance (ANOVA), regression analysis for dose-response curve fitting, and non-parametric tests where appropriate, to ensure the reliability and validity of the findings.

Bioinformatics and Cheminformatics Approaches for SAR Data

This compound is part of a series of synthesized vasopressin analogs designed to explore structure-activity relationships (SAR). The investigation of these relationships is fundamental to understanding how specific amino acid substitutions, such as leucine (B10760876) at position 4 and ornithine at position 8, influence the peptide's biological activity and receptor interactions. While specific bioinformatics or cheminformatics tools used for this compound are not explicitly detailed, SAR studies in peptide chemistry commonly leverage computational approaches. These can include molecular modeling to visualize peptide-ligand interactions, quantitative structure-activity relationship (QSAR) modeling to develop predictive mathematical relationships between chemical structure and biological activity, and docking simulations to predict binding modes. Analyzing comparative data across a series of analogs, including this compound, helps in identifying key structural features responsible for specific activities, such as hypotensive effects, and guides the design of novel, more potent, or selective compounds.

Research Findings: Synthesized Vasopressin Analogs

The synthesis of various vasopressin analogs, including this compound, has been a key aspect of research aiming to understand receptor interactions and develop selective agents. These peptides were typically synthesized using the Merrifield solid-phase method.

Table 1: Synthesized Vasopressin Analogs and Research Context

Peptide DesignationAmino Acid SubstitutionsGeneral Research Context
d[Cha4,Lys8]VPCha at 4, Lys at 8Identified as a selective agonist for the rat V1b receptor.
d[Cha4,Orn8]VPCha at 4, Orn at 8Part of a series investigated for vasopressor and antidiuretic activities.
d[Cha4,Dab8]VPCha at 4, Dab at 8Identified as a selective agonist for the rat V1b receptor.
d[Cha4,Dap8]VPCha at 4, Dap at 8Identified as a selective agonist for the rat V1b receptor.
d[Leu4,Lys8]VPLeu at 4, Lys at 8Identified as a selective agonist for the rat V1b receptor.
This compound Leu at 4, Orn at 8 Investigated as a hypotensive peptide, potentially competing for a vasodilating receptor.
d[Leu4,Dab8]VPLeu at 4, Dab at 8Part of a series investigated for vasopressor and antidiuretic activities.
d[Leu4,Dap8]VPLeu at 4, Dap at 8Identified as a selective agonist for the rat V1b receptor.
d[Orn4,Lys8]VPOrn at 4, Lys at 8Part of a series investigated for vasopressor and antidiuretic activities.
d[Orn4,Orn8]VPOrn at 4, Orn at 8Part of a series investigated for vasopressor and antidiuretic activities.
d[Arg4,Lys8]VPArg at 4, Lys at 8Part of a series investigated for vasopressor and antidiuretic activities.
d[Arg4,Orn8]VPArg at 4, Orn at 8Part of a series investigated for vasopressor and antidiuretic activities.
d[Arg4,Dab8]VPArg at 4, Dab at 8Part of a series investigated for vasopressor and antidiuretic activities.

Note: Specific assay results (e.g., potency values) for each peptide are not detailed in the provided snippets for direct tabulation.

Compound List:

this compound

d[Cha4,Lys8]VP

d[Cha4,Orn8]VP

d[Cha4,Dab8]VP

d[Cha4,Dap8]VP

d[Leu4,Lys8]VP

d[Leu4,Dab8]VP

d[Leu4,Dap8]VP

d[Orn4,Lys8]VP

d[Orn4,Orn8]VP

d[Arg4,Lys8]VP

d[Arg4,Orn8]VP

d[Arg4,Dab8]VP

Q & A

Q. What is the receptor selectivity profile of d[Leu4,Orn8]VP, and how does it compare to related analogs?

this compound is a synthetic vasopressin analog designed to selectively target the V1b receptor (V1bR). Studies show that substituting position 8 with Ornithine (Orn) enhances selectivity for V1bR over other vasopressin receptor subtypes (V1aR, V2R, and OTR). For example, d[Leu4,Lys8]VP, a closely related analog, exhibits a Ki of 0.16 nM for rat V1bR, 1.38 nM for mouse V1bR, and negligible affinity for V2R (<100 nM) . Methodologically, receptor selectivity is determined via competitive radioligand binding assays using [³H]AVP or fluorescently tagged analogs in membranes from transfected CHO cells .

Q. What methodological approaches are used to determine the binding affinity (Ki) of this compound for vasopressin receptor subtypes?

Binding affinity is quantified using saturation and competition assays. For example:

  • Saturation experiments : Measure Kd (equilibrium dissociation constant) and Bmax (receptor density) using [³H]d[Leu4,Lys8]VP in rat kidney membranes (Kd = 2.1 nM, Bmax = 19 fmol/mg protein) .
  • Competition experiments : Incubate membranes with a fixed radioligand (e.g., [³H]AVP) and increasing concentrations of unlabeled this compound to calculate Ki via Cheng-Prusoff equation . Data are analyzed using tools like GraphPad Prism for Scatchard plots .

Advanced Research Questions

Q. How can researchers design experiments to investigate the cross-regulation between V1b and V2 receptors using this compound?

this compound’s selective V1bR agonism allows dissection of cross-talk between V1bR and V2R signaling pathways. Key steps include:

  • Functional assays : Co-stimulate renal cells with this compound (V1b agonist) and dDAVP (V2 agonist) to measure additive or synergistic effects on second messengers (e.g., cAMP and Ca²⁺). In rat inner medullary collecting duct (IMCD) cells, d[Leu4,Lys8]VP (100 nM) increases Ca²⁺ by 108 ± 22 nM, while dDAVP enhances cAMP; combined use shows additive effects .
  • Pharmacological inhibition : Pre-treat cells with V1b antagonist SSR149415 to isolate V2R-specific responses. SSR149415 reduces AVP-stimulated cAMP by ~50%, confirming V1bR’s modulatory role .

Q. What are the best practices for synthesizing and characterizing fluorescent analogs of this compound for receptor imaging studies?

Fluorescent analogs (e.g., Alexa 647-labeled derivatives) enable real-time receptor visualization. Methodological guidelines include:

  • Synthesis : Use solid-phase peptide synthesis with orthogonal protecting groups. For example, conjugate Alexa 647 succinimidyl ester to d[Leu4,Lys8]VP via ε-aminohexanoic acid (Aha) spacers in anhydrous DMF .
  • Characterization : Validate purity (>95%) via HPLC and confirm structure with MALDI-TOF MS (unlabeled peptides) . Note: Fluorophore-peptide conjugates may require proprietary handling due to patent restrictions .
  • Imaging : Use confocal microscopy (e.g., Zeiss LSM510 Meta) with specific laser/excitation filters (e.g., 633 nm HeNe laser for Alexa 647). Control experiments with excess unlabeled peptide (1 μM) confirm binding specificity .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in binding parameters (Kd, Bmax) between this compound and AVP in renal tissues?

In rat IMCD membranes, [³H]d[Leu4,Lys8]VP shows lower Bmax (19 fmol/mg protein) and higher Kd (2.1 nM) compared to [³H]AVP (Bmax = 493 fmol/mg, Kd = 0.7 nM) . These differences arise because:

  • Receptor heterogeneity : AVP binds all V1/V2 receptor isoforms, while this compound selectively targets V1bR subpopulations.
  • Tissue-specific expression : V1bR density is inherently lower in renal tissues than hepatic or pituitary tissues .
    Resolution : Normalize Bmax to receptor mRNA levels (qPCR) or use transfected cell models with homogeneous receptor expression .

Methodological Tables

Q. Table 1: Binding Parameters of d[Leu4,Lys8]VP in Rat Tissues

ReceptorTissueKd (nM)Bmax (fmol/mg)Source
V1bRKidney (IMCD)2.1 ± 0.319 ± 5
V1aRLiver1.8 ± 0.2250 ± 30

Q. Table 2: Functional Responses to d[Leu4,Lys8]VP in IMCD Cells

AssayDose (nM)Response (nM Ca²⁺)cAMP Increase (%)Source
Ca²⁺ flux100108 ± 22N/A
cAMP accumulation100N/A0 (V1bR-specific)

Key Recommendations

  • Experimental Design : Use cross-antagonism studies (e.g., V1bR antagonist SSR149415) to isolate receptor-specific effects .
  • Data Interpretation : Account for tissue-specific receptor density and heterodimerization when analyzing signaling crosstalk .
  • Synthesis : Partner with specialized labs for fluorescent analog synthesis due to technical and patent complexities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.